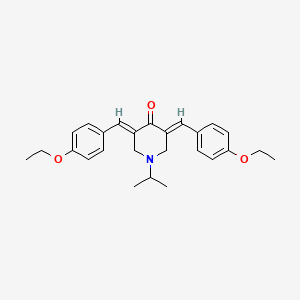
(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidin-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features two ethoxybenzylidene groups attached to a piperidin-4-one core, with an isopropyl group at the nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 1-(propan-2-yl)piperidin-4-one. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually refluxed in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product. The reaction can be represented as follows:
4-ethoxybenzaldehyde+1-(propan-2-yl)piperidin-4-oneNaOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3E,5E)-3,5-bis(4-methoxybenzylidene)-1-(propan-2-yl)piperidin-4-one
- (3E,5E)-3,5-bis(4-hydroxybenzylidene)-1-(propan-2-yl)piperidin-4-one
- (3E,5E)-3,5-bis(4-chlorobenzylidene)-1-(propan-2-yl)piperidin-4-one
Uniqueness
(3E,5E)-3,5-bis(4-ethoxybenzylidene)-1-(propan-2-yl)piperidin-4-one is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance the compound’s lipophilicity, affecting its ability to interact with biological membranes and molecular targets. This uniqueness can lead to distinct pharmacological profiles and potential therapeutic applications compared to similar compounds with different substituents.
Properties
Molecular Formula |
C26H31NO3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(4-ethoxyphenyl)methylidene]-1-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C26H31NO3/c1-5-29-24-11-7-20(8-12-24)15-22-17-27(19(3)4)18-23(26(22)28)16-21-9-13-25(14-10-21)30-6-2/h7-16,19H,5-6,17-18H2,1-4H3/b22-15+,23-16+ |
InChI Key |
AFZACBCUIPTJIS-QAOSGDJLSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)OCC)/CN(C2)C(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OCC)C2=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(3-Chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-3-fluorobenzamide](/img/structure/B11449675.png)
![4-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11449678.png)
![N-{[5-({2-[3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11449687.png)
![4-(4-hydroxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11449690.png)
![6-chloro-N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11449698.png)
![N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide](/img/structure/B11449707.png)
![4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B11449708.png)
![4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}benzamide](/img/structure/B11449712.png)
![7-(furan-2-yl)-4-methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11449716.png)
![1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11449732.png)
![Cyclohexyl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11449736.png)
![N-(2,3-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11449738.png)
![2-({4-[(4-methylphenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11449742.png)
![N-(3,5-dimethylphenyl)-2-{[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B11449743.png)
